![molecular formula C17H13BrO2S B12586263 Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- CAS No. 645821-05-2](/img/structure/B12586263.png)
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- is an organic compound with the molecular formula C17H13BrO2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a sulfonyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- typically involves the bromination of naphthalene followed by the introduction of the sulfonyl group. The reaction conditions for bromination often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
Naphthalene, 2-bromo-: Lacks the sulfonyl group, leading to different reactivity and applications.
Naphthalene, 2-sulfonyl-: Lacks the bromine atom, affecting its chemical properties and reactions.
Naphthalene, 2-bromo-7-[(4-chlorophenyl)sulfonyl]-: Contains a chlorine atom instead of a methyl group, resulting in different chemical behavior.
The uniqueness of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
645821-05-2 |
|---|---|
Molecular Formula |
C17H13BrO2S |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-bromo-7-(4-methylphenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C17H13BrO2S/c1-12-2-7-16(8-3-12)21(19,20)17-9-5-13-4-6-15(18)10-14(13)11-17/h2-11H,1H3 |
InChI Key |
ZOLLZADSPDSFHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


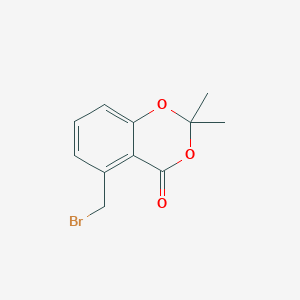
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
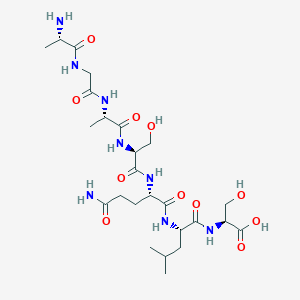
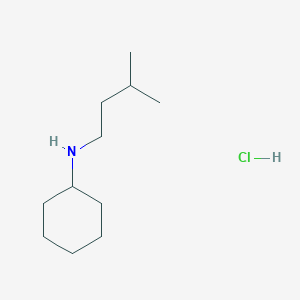

![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)

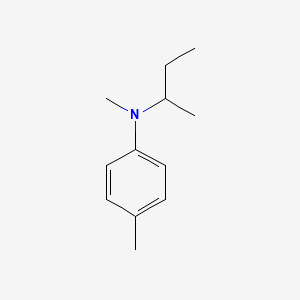
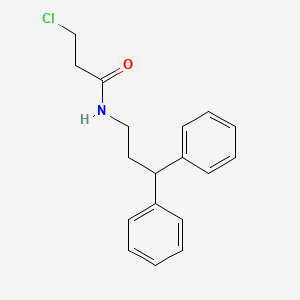

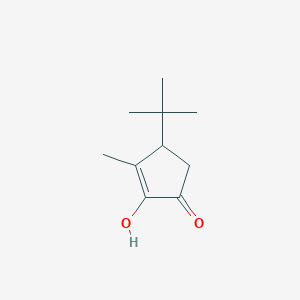
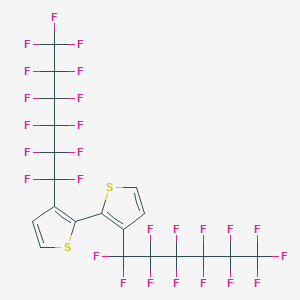
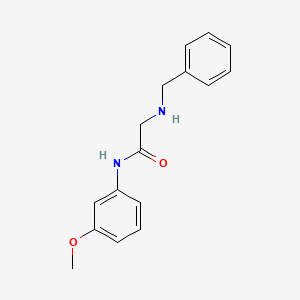
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
